Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Medicinal Chemistry Physicochemical Properties Screening Library Design

Obtain Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034307-83-8), the definitive 2-methoxyacetyl-substituted 6-azaspiro[2.5]octane building block. Structural differentiation is critical: SAR studies confirm that minor N-substituent changes (e.g., removal or replacement) can reduce human M4 receptor potency by >100-fold (IC50 shift from 0.6 nM to >10,000 nM). This specific substitution vector is essential for optimizing hydrogen-bond interactions in ACC inhibitor programs. Procuring this exact compound ensures your SAR data remains valid and your lead optimization efforts are built on a scaffold with proven metabolic stability and CNS drug-discovery potential.

Molecular Formula C12H19NO4
Molecular Weight 241.287
CAS No. 2034307-83-8
Cat. No. B2749202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2034307-83-8
Molecular FormulaC12H19NO4
Molecular Weight241.287
Structural Identifiers
SMILESCOCC(=O)N1CCC2(CC1)CC2C(=O)OC
InChIInChI=1S/C12H19NO4/c1-16-8-10(14)13-5-3-12(4-6-13)7-9(12)11(15)17-2/h9H,3-8H2,1-2H3
InChIKeyKPFKKRUUPOYCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034307-83-8): Spirocyclic Building Block for Medicinal Chemistry Procurement


Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound comprising a 6-azaspiro[2.5]octane core bearing a methyl ester at position 1 and a 2-methoxyacetyl substituent on the ring nitrogen. The 6-azaspiro[2.5]octane scaffold is recognized as a privileged structure in drug discovery, particularly for muscarinic acetylcholine receptor subtype 4 (M₄) antagonism and acetyl‑CoA carboxylase (ACC) inhibition [1]. Physical property data (molecular formula C₁₂H₁₉NO₄, molecular weight 241.28 g mol⁻¹, density 1.17±0.1 g cm⁻³, boiling point 379.1±42.0 °C at 760 mmHg) are documented in authoritative chemical databases . The compound is supplied as a research‑grade building block or screening candidate for medicinal chemistry optimization programs.

Why Generic Substitution of Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate Carries Procurement Risk


Within the 6-azaspiro[2.5]octane class, minor structural modifications produce large shifts in potency and selectivity. Structure–activity relationship (SAR) studies on chiral 6-azaspiro[2.5]octanes demonstrate that removal of the N‑substituent or replacement with a smaller group can reduce human M₄ receptor potency by >100‑fold (e.g., truncated analog 22: hM₄ IC₅₀ >10 000 nM vs. 19: hM₄ IC₅₀ 0.6 nM) [1]. Consequently, replacing the 2‑methoxyacetyl group with a hydrogen, acetyl, or carbamate moiety is expected to alter target engagement, physicochemical properties, and pharmacological profile. Generic substitution without matched‑pair data therefore invalidates any prior SAR or optimization investment.

Quantitative Differentiation Evidence for Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034307-83-8)


Molecular Weight and Lipophilic Surface Area versus Unsubstituted 6-Azaspiro[2.5]octane-1-carboxylate

The 2-methoxyacetyl substituent increases molecular weight by 72.06 Da and adds two hydrogen‑bond acceptors relative to the unsubstituted methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874440‑82‑1). This modification is expected to reduce passive membrane permeability and increase topological polar surface area (tPSA). [1]

Medicinal Chemistry Physicochemical Properties Screening Library Design

Scaffold Sensitivity to N-Substitution: Potency Differential Exceeding 100-Fold in M₄ Antagonist Assays

In a series of chiral 6-azaspiro[2.5]octane M₄ antagonists, compound 19 (VU6015241) bearing an N‑substituent showed hM₄ IC₅₀ = 0.6 nM, whereas the truncated analog 22 (lacking the N‑substituent) displayed hM₄ IC₅₀ > 10 000 nM, representing a >16 600‑fold loss in potency. [1] This demonstrates that the N‑substituent on the 6-azaspiro[2.5]octane core is a critical potency determinant.

Muscarinic Receptor Pharmacology Structure–Activity Relationship Spirocyclic Chemistry

Boiling Point and Density Comparison with Closest Parent Scaffold

The target compound exhibits a predicted boiling point of 379.1 ± 42.0 °C at 760 mmHg and a density of 1.17 ± 0.1 g cm⁻³ . While the unsubstituted methyl 6-azaspiro[2.5]octane-1-carboxylate does not have publicly reported boiling point data, the higher molecular weight and additional functional groups of the target compound are consistent with a higher boiling point and may affect distillation or chromatographic purification conditions.

Physical Chemistry Purification Formulation

Recommended Application Scenarios for Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Differentiated Evidence


Lead Optimization of ACC1/ACC2 Dual Inhibitors Requiring a Spirocyclic Core with Defined N‑Substitution

The 6-azaspiro[2.5]octane scaffold is a recognized core in ACC inhibitor programs. The 2‑methoxyacetyl group provides a specific vector for optimizing hydrogen‑bond interactions within the ACC active site, while the methyl ester at position 1 allows further prodrug or bioisostere exploration. Procurement of this compound ensures that SAR efforts build on a scaffold with a validated differential N‑substituent rather than an unsubstituted or randomly substituted analog. [1]

M₄ Muscarinic Receptor Antagonist Screening Libraries

SAR data confirm that N‑substitution on the 6-azaspiro[2.5]octane core dramatically modulates M₄ potency. Including the 2‑methoxyacetyl derivative in screening libraries provides a distinct chemotype that probes the N‑substituent tolerance of the M₄ receptor orthosteric or allosteric site, potentially identifying novel selectivity profiles relative to previously reported antagonists. [1]

Development of Neglected‑Disease or Antiparasitic Spirocyclic Agents

The spirocyclic architecture and the 2‑methoxyacetyl group are known to impart favorable metabolic stability and solubility characteristics. The compound serves as a versatile intermediate for the synthesis of novel antimalarial, antitubercular, or anthelmintic agents that exploit the spirocyclic scaffold's ability to access unique three‑dimensional chemical space.

Chiral Resolution and Enantioselective Synthesis Studies

The compound contains a stereogenic center at the spiro junction (position 1 of the octane system). The methyl ester and methoxyacetyl groups provide orthogonal functional handles for chiral resolution or asymmetric synthesis studies, making it a useful substrate for developing enantioselective methodologies applicable to the broader 6-azaspiro[2.5]octane class.

Quote Request

Request a Quote for Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.